

(R)-(-)-N-Benzyl-2-phenylglycinol molecular structure and stereochemistry

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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-N-Benzyl-2-phenylglycinol

This guide provides a comprehensive technical overview of **(R)-(-)-N-Benzyl-2-phenylglycinol**, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical intricacies, its synthesis, and its critical applications in the stereoselective preparation of key pharmaceutical intermediates.

Introduction: The Significance of Stereochemical Control

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with enantiomers—molecules that are non-superimposable mirror images of each other. This specificity can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, harmful[1]. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.

Chiral auxiliaries are instrumental in achieving this control. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired stereocenter is

created, the auxiliary is removed and can often be recovered for reuse[2]. **(R)-(-)-N-Benzyl-2-phenylglycinol** has emerged as a valuable chiral auxiliary due to its straightforward preparation from (R)-phenylglycinol, its rigid structure that allows for effective stereochemical communication, and its utility in the synthesis of important building blocks like non-natural amino acids.

Molecular Structure and Stereochemistry

(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol with the chemical formula $C_{15}H_{17}NO$ and a molecular weight of 227.30 g/mol [3][4]. Its structure features a central ethylamino alcohol backbone substituted with both a phenyl and a benzyl group.

Property	Value	Reference
CAS Number	14231-57-3	[3][4]
Molecular Formula	$C_{15}H_{17}NO$	[3][4]
Molecular Weight	227.30 g/mol	[3][4]
Appearance	White to off-white solid	[5]
Optical Activity	$[\alpha]^{21}_D \approx -80^\circ$ (c=0.85 in ethanol)	[6]

Deciphering the Stereochemical Descriptors

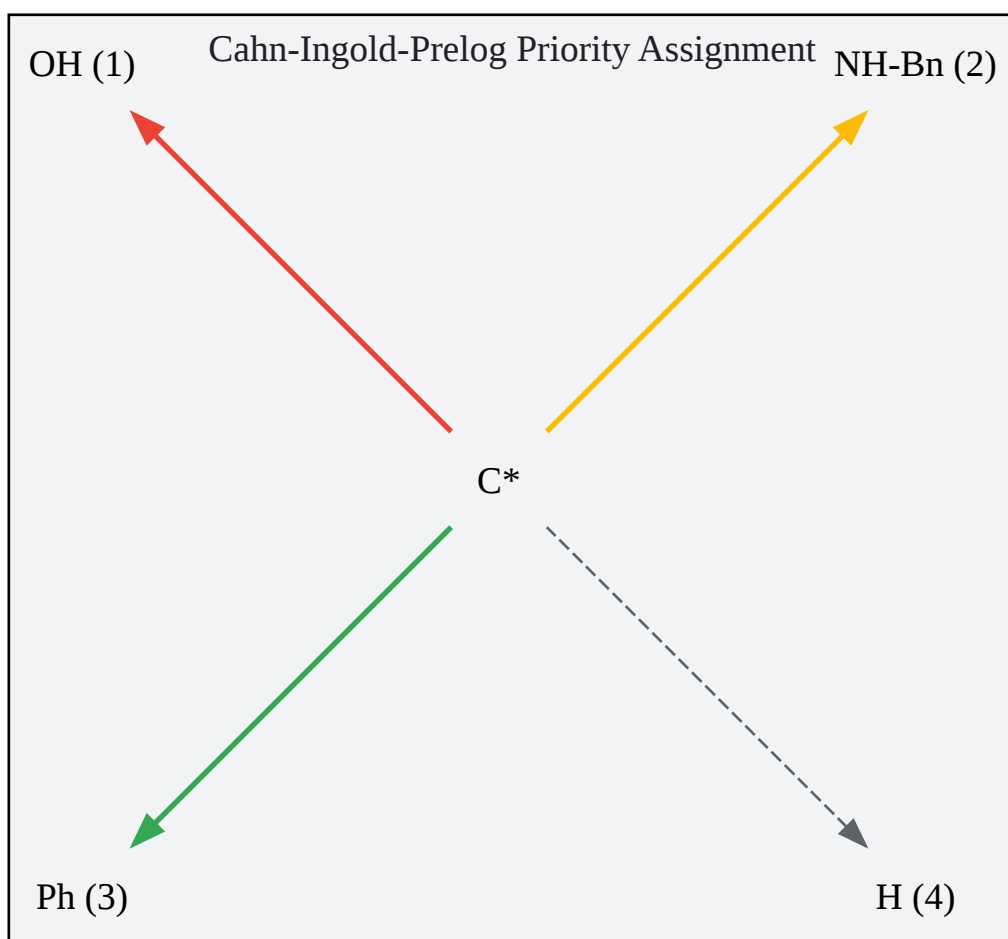
The nomenclature "**(R)-(-)-N-Benzyl-2-phenylglycinol**" precisely defines the molecule's three-dimensional structure and its interaction with plane-polarized light.

- (R)-Configuration: The 'R' descriptor refers to the absolute configuration of the single stereocenter—the carbon atom bonded to the hydroxyl, phenyl, and benzylamino groups. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is as follows:
 - -OH (highest atomic number of the directly attached atom)
 - -NHCH₂Ph

- -Ph
- -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the 'R' designation.

- (-)-Levorotatory Nature: The '(-)' symbol indicates that a solution of this compound rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the 'R' or 'S' configuration[6].

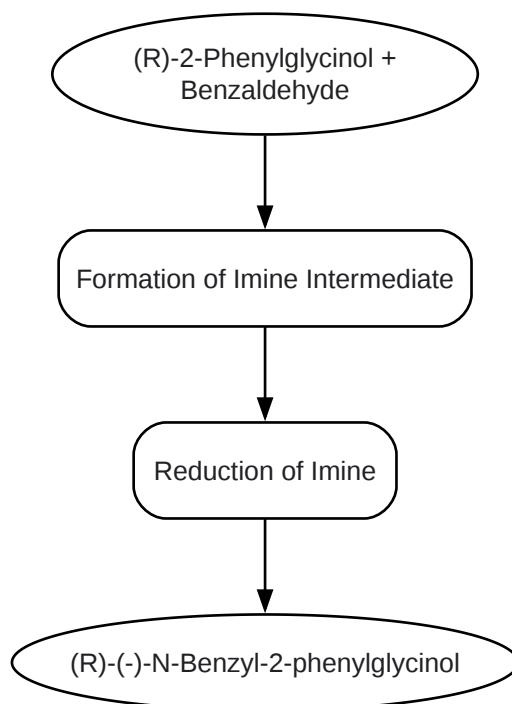


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Caption: CIP priority rules for the stereocenter of **(R)-(-)-N-Benzyl-2-phenylglycinol**.

Synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol

The most common and efficient method for the synthesis of **(R)-(-)-N-Benzyl-2-phenylglycinol** is the reductive amination of benzaldehyde with the commercially available chiral amino alcohol, (R)-2-phenylglycinol. This method is advantageous due to its high yield and the preservation of the stereochemical integrity of the starting material.



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Caption: Reductive amination workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Reductive Amination

This protocol is based on established procedures for the reductive amination of aldehydes with primary amines.

Materials:

- (R)-2-phenylglycinol
- Benzaldehyde

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Dichloromethane (DCM) or Methanol (MeOH)
- Anhydrous magnesium sulfate (MgSO_4)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine

Procedure:

- **Imine Formation:** To a solution of (R)-2-phenylglycinol (1.0 eq.) in DCM or MeOH, add benzaldehyde (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. If using NaBH_4 , it is also added carefully in portions. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
- **Work-up:** The reaction is quenched by the slow addition of saturated aqueous NaHCO_3 solution. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford **(R)-(-)-N-Benzyl-2-phenylglycinol** as a white to off-white solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry, and its optical purity can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value^[6].

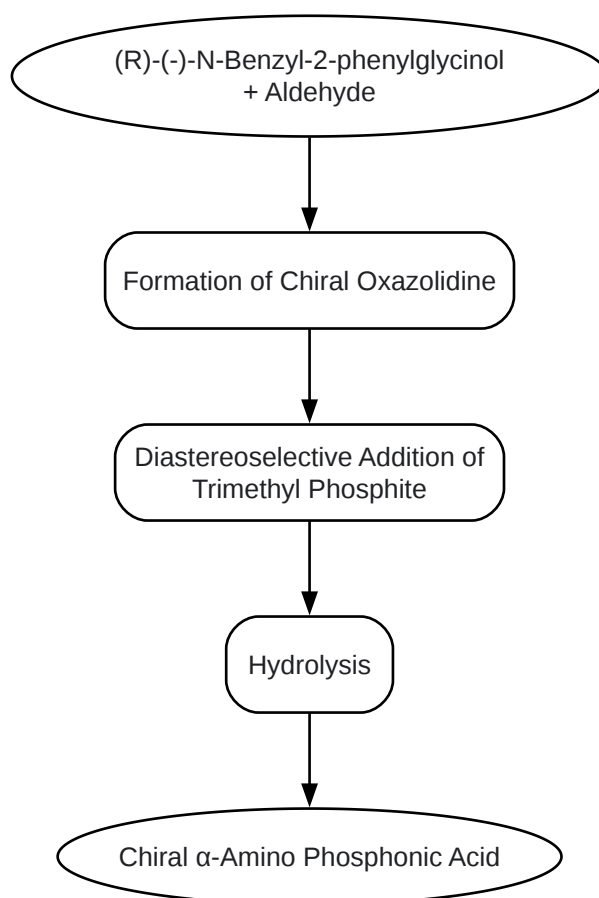
Application in Asymmetric Synthesis

(R)-(-)-N-Benzyl-2-phenylglycinol is primarily used as a precursor to other chiral auxiliaries, most notably chiral oxazolidinones. These derivatives are then employed in a variety of asymmetric transformations.

Synthesis of Chiral α -Amino Phosphonic Acids

α -Amino phosphonic acids are important structural motifs in medicinal chemistry due to their role as mimics of α -amino acids, exhibiting a range of biological activities[2]. The asymmetric synthesis of these compounds can be achieved with high diastereoselectivity using a chiral oxazolidine derived from **(R)-(-)-N-Benzyl-2-phenylglycinol**.

The general workflow involves the condensation of the chiral amino alcohol with an aldehyde to form a chiral oxazolidine. This is followed by the diastereoselective addition of a phosphite to the oxazolidine, and subsequent hydrolysis to yield the desired α -amino phosphonic acid.



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Caption: Asymmetric synthesis of α -amino phosphonic acids.

Mechanism of Stereocontrol: The stereochemical outcome of the phosphite addition is dictated by the chiral environment created by the oxazolidine. The bulky benzyl and phenyl groups on the auxiliary block one face of the molecule, forcing the incoming nucleophile (the phosphite) to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer.

Substrate (Aldehyde)	Diastereomeric Ratio (dr)	Reference
Benzaldehyde	>95:5	[6]
Isovaleraldehyde	>95:5	[6]
Pivalaldehyde	>98:2	[6]

Synthesis of Chiral β -Amino Acids

Optically pure β -amino acids are valuable building blocks for the synthesis of β -peptides, which can form stable secondary structures, and are found in a number of biologically active natural products[7]. **(R)-(-)-N-Benzyl-2-phenylglycinol** can be utilized as a chiral auxiliary in the asymmetric synthesis of β -amino acids, for example, through a Mannich-type reaction.

Spectroscopic Data and Interpretation

The structure of **(R)-(-)-N-Benzyl-2-phenylglycinol** can be unequivocally confirmed through a combination of spectroscopic techniques.

^1H and ^{13}C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (CDCl_3 , 400 MHz) - Expected Chemical Shifts (δ , ppm):

- 7.20-7.40 (m, 10H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings.

- 4.15 (dd, 1H): The methine proton on the chiral carbon, coupled to the adjacent methylene protons.
- 3.80 (d, 1H) and 3.70 (d, 1H): The two diastereotopic protons of the benzyl methylene group, appearing as a pair of doublets (an AB quartet).
- 3.65 (dd, 1H) and 3.55 (dd, 1H): The two diastereotopic protons of the methylene group adjacent to the hydroxyl group.
- 2.50 (br s, 2H): Broad singlet corresponding to the exchangeable protons of the -OH and -NH groups.

^{13}C NMR (CDCl_3 , 100 MHz) - Expected Chemical Shifts (δ , ppm):

- 140.0, 139.5, 128.5, 128.4, 128.2, 127.5, 127.2, 127.0: Aromatic carbons.
- 66.5: Methylene carbon adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$).
- 65.0: Methine carbon of the stereocenter.
- 54.0: Methylene carbon of the benzyl group ($-\text{CH}_2\text{Ph}$).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of the key functional groups in the molecule.

Key FTIR Peaks (cm^{-1}):

- 3100-3500 (broad): O-H and N-H stretching vibrations, often appearing as a broad band due to hydrogen bonding.
- 3000-3100: Aromatic C-H stretching.
- 2850-2960: Aliphatic C-H stretching.
- 1450-1600: C=C stretching vibrations of the aromatic rings.
- 1000-1250: C-N and C-O stretching vibrations.

Conclusion

(R)-(-)-N-Benzyl-2-phenylglycinol stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its well-defined stereochemistry, accessible synthesis, and proven utility in directing the formation of new stereocenters make it an invaluable tool for chemists in academia and industry. This guide has provided a detailed examination of its structure, synthesis, and applications, underscoring its importance in the ongoing quest for stereochemically pure molecules that are the foundation of modern medicine. The principles and protocols outlined herein offer a solid foundation for the effective application of this versatile chiral auxiliary in the development of novel therapeutics.

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